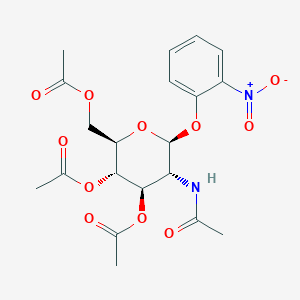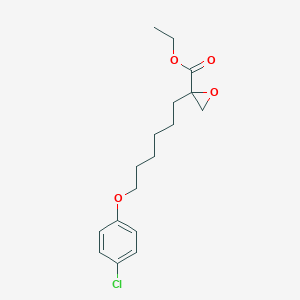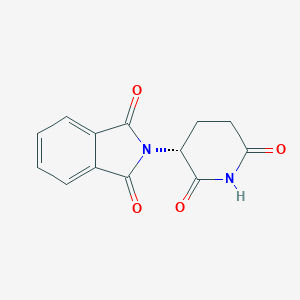
2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
Overview
Description
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound characterized by its unique stereochemistry and functional groups
Scientific Research Applications
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary targets of 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside are enzymes involved in glycosylation processes , specifically glycosidases and glycosyltransferases . These enzymes play a crucial role in the modification of proteins and lipids, which is essential for cellular functions such as cell-cell adhesion and receptor activation .
Mode of Action
This compound acts as a substrate for the aforementioned enzymes . It interacts with these enzymes, facilitating the study of carbohydrate chemistry and glycoconjugate bioresearch . The unique structure of this compound makes it valuable in the research and development of drugs targeting glycosylation-related diseases .
Biochemical Pathways
The compound is involved in the carbohydrate metabolism pathway . It plays a pivotal role in unraveling the intricacies surrounding the structure and functionality of glycans . By serving as a substrate for glycosidases and glycosyltransferases, it aids in the understanding of the biochemical pathways related to glycosylation .
Result of Action
The compound’s interaction with its target enzymes leads to changes in the glycosylation patterns of proteins and lipids . This can have significant effects at the molecular and cellular levels, influencing a variety of biological processes. It has shown potential in the study of diseases related to glycosidase deficiency or abnormality, providing valuable insights for therapeutic interventions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective acetylation and amination reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate
- (2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate can be achieved through a series of reactions starting from readily available starting materials.", "Starting Materials": [ "2-nitrophenol", "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide", "N-acetylglucosamine", "methyl 2,3,4-tri-O-acetyl-6-O-benzoyl-alpha-D-glucopyranoside", "NaOH", "acetic anhydride", "pyridine", "toluene", "dichloromethane", "triethylamine" ], "Reaction": [ "Step 1: Nitration of 2-nitrophenol with concentrated nitric acid to yield 2-nitrophenol-4-nitrophenol", "Step 2: Protection of N-acetylglucosamine with 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide in the presence of NaOH to yield 2,3,4,6-tetra-O-acetyl-N-acetylglucosamine", "Step 3: Coupling of 2-nitrophenol-4-nitrophenol with 2,3,4,6-tetra-O-acetyl-N-acetylglucosamine in the presence of triethylamine and pyridine to yield 2-nitrophenol-4-nitrophenol-2,3,4,6-tetra-O-acetyl-N-acetylglucosamine", "Step 4: Deprotection of 2-nitrophenol-4-nitrophenol-2,3,4,6-tetra-O-acetyl-N-acetylglucosamine with NaOH to yield 2-nitrophenol-4-nitrophenol-N-acetylglucosamine", "Step 5: Coupling of 2-nitrophenol-4-nitrophenol-N-acetylglucosamine with methyl 2,3,4-tri-O-acetyl-6-O-benzoyl-alpha-D-glucopyranoside in the presence of triethylamine and pyridine to yield the protected disaccharide", "Step 6: Deprotection of the protected disaccharide with NaOH to yield the unprotected disaccharide", "Step 7: Coupling of the unprotected disaccharide with (2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-hydroxy-6-(tosyloxy)oxane-2-carboxylic acid in the presence of triethylamine and pyridine to yield the protected trisaccharide", "Step 8: Deprotection of the protected trisaccharide with NaOH to yield the unprotected trisaccharide", "Step 9: Coupling of the unprotected trisaccharide with 2-nitrophenol-4-nitrophenol-N-acetylglucosamine in the presence of triethylamine and pyridine to yield the protected tetrasaccharide", "Step 10: Deprotection of the protected tetrasaccharide with NaOH to yield the unprotected tetrasaccharide", "Step 11: Coupling of the unprotected tetrasaccharide with (2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-hydroxy-6-(tosyloxy)oxane-2-carboxylic acid in the presence of triethylamine and pyridine to yield the protected pentasaccharide", "Step 12: Deprotection of the protected pentasaccharide with NaOH to yield the unprotected pentasaccharide", "Step 13: Coupling of the unprotected pentasaccharide with methyl iodide in the presence of triethylamine and pyridine to yield the methyl ester derivative", "Step 14: Deprotection of the methyl ester derivative with NaOH to yield the final compound [(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate" ] } | |
CAS No. |
13089-26-4 |
Molecular Formula |
C20H24N2O11 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
HANQNSOXWBEEGZ-OUUBHVDSSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)













